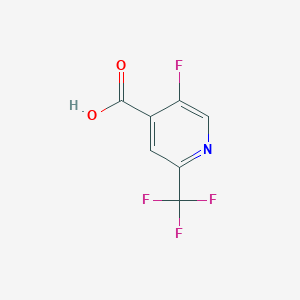
2-methyl-1-(1-methyl-1H-indol-3-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-methyl-1-(1-methyl-1H-indol-3-yl)propan-1-one” is a compound that belongs to the class of organic compounds known as 3-alkylindoles . It is a derivative of indole, a heterocyclic compound that is widely distributed in both natural and synthetic compounds .
Synthesis Analysis
Based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized . These compounds were prepared by a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .Molecular Structure Analysis
The molecular formula of “2-methyl-1-(1-methyl-1H-indol-3-yl)propan-1-one” is C17H14N3O2Cl. The FT-IR spectrum shows peaks at 3061 cm-1 (Ar-H str), 1538 cm-1 (Ar-C str), 3369 cm-1 (NH-str), 1646 cm-1 (NH-bend), 1705 cm-1 (C=O-str), and 689 cm-1 (Cl). The 1H-NMR spectrum shows signals at various chemical shifts, indicating the presence of different types of protons .Chemical Reactions Analysis
The compound is involved in a series of reactions leading to the synthesis of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides .Physical And Chemical Properties Analysis
The compound has a melting point of 211–213°C. The ESI-MS spectrum shows a molecular ion peak at m/z 327 (57) [M+], 329 (21) [M++2], and other fragment ion peaks at various m/z values .Mechanism of Action
Safety and Hazards
Future Directions
The indole framework is one of the most widely distributed heterocyclic nuclei in both natural and synthetic compounds. Due to its dynamic properties, it has been placed in a unique platform of nitrogenous heterocyclic compounds and has enhanced the interest of scientists all over the world towards the preparation of novel indole derivatives . Therefore, “2-methyl-1-(1-methyl-1H-indol-3-yl)propan-1-one” and its derivatives have immense potential to be explored for newer therapeutic possibilities.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-methyl-1-(1-methyl-1H-indol-3-yl)propan-1-one involves the condensation of 2-methyl-1-propanone with 1-methyl-1H-indole-3-carbaldehyde in the presence of a base.", "Starting Materials": [ "2-methyl-1-propanone", "1-methyl-1H-indole-3-carbaldehyde", "Base (such as sodium hydroxide or potassium hydroxide)", "Solvent (such as ethanol or methanol)" ], "Reaction": [ "Step 1: Dissolve 2-methyl-1-propanone in a solvent and add a base to the solution.", "Step 2: Dissolve 1-methyl-1H-indole-3-carbaldehyde in the same solvent and add it dropwise to the solution from step 1 while stirring.", "Step 3: Continue stirring the reaction mixture for several hours at room temperature or under reflux.", "Step 4: After completion of the reaction, the product can be isolated by filtration or extraction with a suitable solvent.", "Step 5: The product can be purified by recrystallization or chromatography." ] } | |
CAS RN |
31806-50-5 |
Product Name |
2-methyl-1-(1-methyl-1H-indol-3-yl)propan-1-one |
Molecular Formula |
C13H15NO |
Molecular Weight |
201.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



